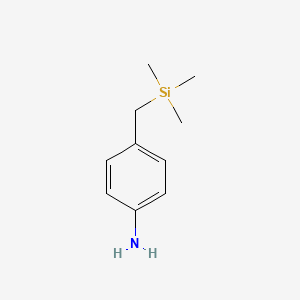![molecular formula C6H7NO B13850664 5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
5,6-dihydro-4H-furo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4H-furo[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-furo[3,4-c]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which typically uses 2,5-dimethoxytetrahydrofuran as a starting material. This compound undergoes condensation with primary amines in the presence of a catalytic amount of iron (III) chloride under mild reaction conditions to yield the desired pyrrole derivative .
Another method involves the use of a domino reaction, where 1-aroyl-3,4-dihydroisoquinolines react with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux or microwave irradiation, depending on the substrates used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials, cost, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan and pyrrole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include substituted pyrroles, oxidized furan derivatives, and reduced dihydro compounds. These products can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
5,6-Dihydro-4H-furo[3,4-c]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antifungal, and antiviral agents.
Mécanisme D'action
The mechanism of action of 5,6-dihydro-4H-furo[3,4-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives inhibit specific enzymes or receptors, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5,6-dihydro-4H-furo[3,4-c]pyrrole include:
Pyrano[3,4-c]pyrroles: These compounds have a similar fused ring system but with a pyran ring instead of a furan ring.
1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds feature a chromene ring fused to a pyrrole ring.
Pyrrolo[3,4-c]pyrazol-6(1H)-ones: These compounds have a pyrazole ring fused to a pyrrole ring.
Uniqueness
Its derivatives exhibit a wide range of biological activities, making it a versatile compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7NO |
|---|---|
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
5,6-dihydro-4H-furo[3,4-c]pyrrole |
InChI |
InChI=1S/C6H7NO/c1-5-3-8-4-6(5)2-7-1/h3-4,7H,1-2H2 |
Clé InChI |
KNHRJTZFDYHPBA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=COC=C2CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


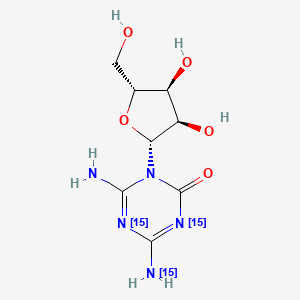
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)
![tert-butyl (4aR,7S,8S,8aR)-8-hydroxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13850597.png)
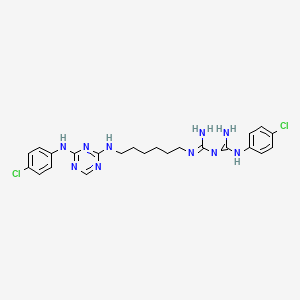
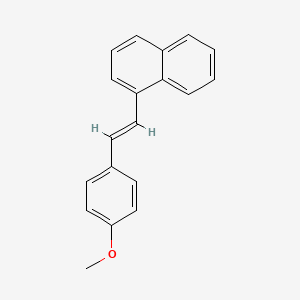
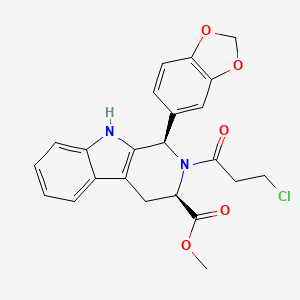
![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)
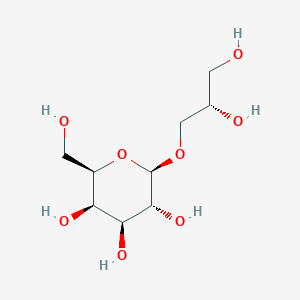
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![2-[(2-Chloro-5-methoxy-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13850650.png)
![3-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13850669.png)
